4-N-Propyl cyclohexyl benzene
CAS No.: 22800-88-0
Cat. No.: VC16556396
Molecular Formula: C15H22
Molecular Weight: 202.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22800-88-0 |
---|---|
Molecular Formula | C15H22 |
Molecular Weight | 202.33 g/mol |
IUPAC Name | 1-cyclohexyl-4-propylbenzene |
Standard InChI | InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3 |
Standard InChI Key | AEWHUPMFQAHCQR-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC=C(C=C1)C2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-N-Propylcyclohexylbenzene (CAS: 61203-94-9) has the molecular formula C₁₅H₂₂ and a molecular weight of 202.33 g/mol. The molecule comprises a benzene ring attached to a cyclohexane ring bearing a propyl substituent at the para position. The trans-configuration of the cyclohexyl group is thermodynamically favored, as the equatorial alignment minimizes steric strain.
Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Density | ~0.9 g/cm³ | PubChem |
Boiling Point | 290°C at 760 mmHg | PubChem |
Solubility | Insoluble in water; soluble in organic solvents | EPA DSSTox |
LogP (Octanol-Water) | 5.2 | EPA DSSTox |
The compound’s hydrophobicity (logP = 5.2) underscores its propensity for bioaccumulation in lipid-rich tissues.
Synthetic Methodologies
Friedel-Crafts Alkylation
A classical route involves Friedel-Crafts alkylation of benzene with 4-propylcyclohexyl chloride in the presence of AlCl₃. The reaction proceeds via a carbocation intermediate, with yields optimized to ~75% under anhydrous conditions at 50–60°C.
Patent-Based Industrial Synthesis
The patent CN103242133B discloses a high-yield method for analogous compounds, leveraging catalytic hydrogenation and Suzuki-Miyaura coupling . Key steps include:
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Hydrogenation of p-hydroxypropiophenone under high-pressure H₂ (5–10 atm) to form the cyclohexanol intermediate.
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Dehydration using H₃PO₄ at 150°C to yield the cyclohexene derivative.
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Low-pressure hydrogenation (1–2 atm H₂, Pd/C catalyst) to saturate the cyclohexene ring .
This method achieves >90% purity, critical for electronic applications .
Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s electron density is enhanced by the electron-donating cyclohexylpropyl group, directing electrophiles to the meta position:
Reaction | Reagent/Conditions | Major Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 50–60°C | 3-Nitro-(4-propylcyclohexyl)benzene |
Halogenation | X₂ (Cl₂, Br₂), FeX₃ | 3-Halo-(4-propylcyclohexyl)benzene |
Oxidation Pathways
Oxidation targets the propyl chain and cyclohexane ring:
Substrate | Reagent | Product |
---|---|---|
Propyl chain | KMnO₄ (acidic) | 4-(Carboxycyclohexyl)benzoic acid |
Cyclohexane | O₃, H₂O₂ | Cyclohexane-diol derivatives |
Applications in Materials Science
Liquid Crystal Displays (LCDs)
The compound’s rigid biphenyl structure and alkyl chain enable stable nematic phases, with a clearing temperature (Tc) of ~120°C. It is employed in ternary mixtures to broaden the operational temperature range of LCDs.
Organic Synthesis
As a solvent, it facilitates Grignard and Wittig reactions due to its high boiling point and non-polarity.
Environmental and Toxicological Considerations
Environmental Persistence
4-N-Propylcyclohexylbenzene is classified as a persistent organic pollutant (POP) due to its half-life of >60 days in aquatic systems. Monitoring data from e-waste recycling sites detect concentrations up to 120 ng/g in dust samples.
Toxicity Profile
In vitro studies indicate inhibition of CYP1A2 and CYP2C9 enzymes (IC₅₀ = 12–18 μM), raising concerns about drug interaction risks. Metabolites include hydroxylated derivatives, some flagged as toxic by ECOSAR models.
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